
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring substituted with a cyclopropyl group and a fluoroacetic acid moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-piperidone, followed by fluorination and subsequent carboxylation to introduce the fluoroacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance yield and selectivity. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been reported to facilitate acid-free hydrogenation with good yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclopropylamine: A cyclopropyl-substituted amine.
Fluoroacetic Acid: A fluorinated carboxylic acid.
Uniqueness
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is unique due to its combination of a piperidine ring, cyclopropyl group, and fluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H16FNO2 |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
2-(1-cyclopropylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H16FNO2/c11-9(10(13)14)7-3-5-12(6-4-7)8-1-2-8/h7-9H,1-6H2,(H,13,14) |
InChI Key |
QQVALEBTZLCAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


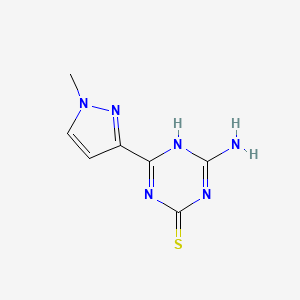
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)


![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
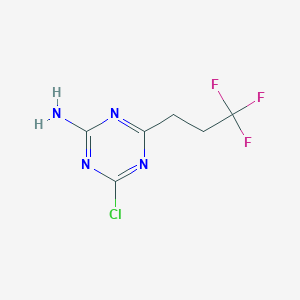
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
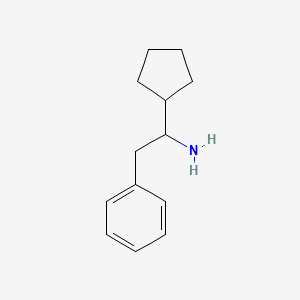


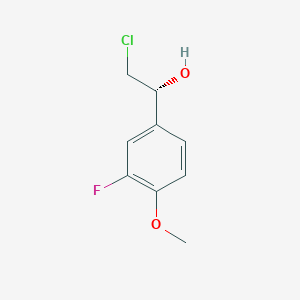
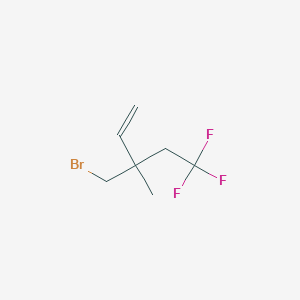
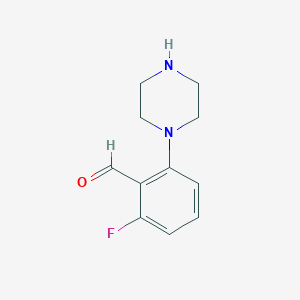
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)
